molecular formula C11H12N2O4 B6247496 1-(4-nitrophenyl)pyrrolidine-2-carboxylic acid CAS No. 1301738-56-6

1-(4-nitrophenyl)pyrrolidine-2-carboxylic acid

Cat. No.: B6247496
CAS No.: 1301738-56-6
M. Wt: 236.2
InChI Key:
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Description

1-(4-Nitrophenyl)pyrrolidine-2-carboxylic acid is an organic compound characterized by a pyrrolidine ring substituted with a nitrophenyl group at the first position and a carboxylic acid group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Nitration of Phenylpyrrolidine: The starting material, phenylpyrrolidine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position of the phenyl ring.

    Carboxylation: The nitrated product is then subjected to carboxylation, often through a Grignard reaction or a similar organometallic approach, to introduce the carboxylic acid group at the second position of the pyrrolidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production might utilize continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Esterification: Alcohols with sulfuric acid or other strong acids as catalysts.

Major Products:

    Reduction: 1-(4-aminophenyl)pyrrolidine-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

1-(4-Nitrophenyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s interaction with biological targets.

Comparison with Similar Compounds

    1-(4-Aminophenyl)pyrrolidine-2-carboxylic acid: Similar structure but with an amino group instead of a nitro group.

    1-(4-Methylphenyl)pyrrolidine-2-carboxylic acid: Similar structure but with a methyl group instead of a nitro group.

Uniqueness: 1-(4-Nitrophenyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific redox behavior or interactions with electron-rich species.

Properties

CAS No.

1301738-56-6

Molecular Formula

C11H12N2O4

Molecular Weight

236.2

Purity

95

Origin of Product

United States

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